

An In-depth Technical Guide to the Chemical Structure and Applications of CH1055

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Compound of Interest

Compound Name: CH1055

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel near-infrared II (NIR-II) fluorescent dye, **CH1055**. The document details its chemical structure, synthesis, and key photophysical properties. It further outlines its applications in preclinical imaging, complete with relevant experimental protocols and data presented for comparative analysis.

Core Chemical Structure and Properties

CH1055 is a small-molecule, donor-acceptor-donor (D-A-D) type fluorescent dye with a core structure based on benzobis(1,2,5-thiadiazole). This architecture is fundamental to its favorable NIR-II fluorescence properties. The molecule was first synthesized in 2016 by a team led by Professors Hong Xuechuan, Hongjie Dai, and Zhen Cheng.

The key characteristics of **CH1055** are its emission in the NIR-II window (1000-1700 nm), a molecular weight of approximately 970 Da, and its rapid renal excretion profile, with about 90% cleared within 24 hours.^[1]^[2] This rapid clearance is a significant advantage as it minimizes the potential for long-term toxicity associated with the accumulation of contrast agents in the body.^[2]

Quantitative Photophysical and Physicochemical Data

The following table summarizes the key quantitative data reported for **CH1055** and its PEGylated form.

Property	Value	Reference
Molecular Weight	~970 Da	[1][2]
Excitation Wavelength (λ_{ex})	808 nm	[2]
Emission Wavelength (λ_{em})	1055 nm	[2]
Emission Range	1000 - 1600 nm	
Quantum Yield (QY)	0.3% (relative to IR-26)	[3]
Renal Excretion (24h)	~90%	[1]
Tissue Penetration Depth	Up to ~40 μ m	

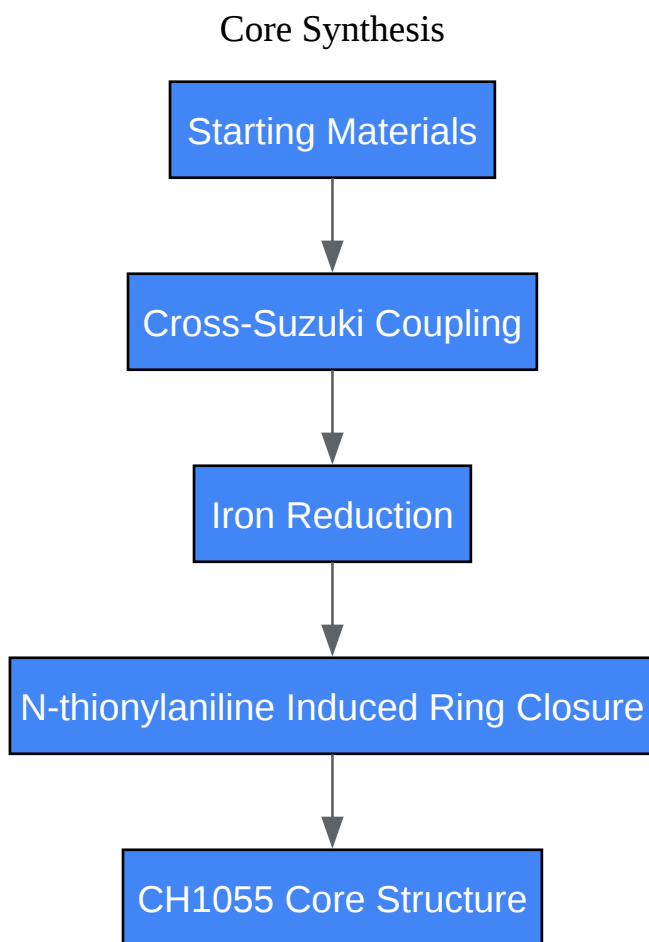
Synthesis and Bioconjugation

The synthesis of **CH1055** involves a multi-step process that leverages key chemical reactions to construct its unique D-A-D core. For many biological applications, **CH1055** is conjugated to targeting moieties such as polyethylene glycol (PEG) or antibodies to enhance its biocompatibility, circulation time, and target specificity.

Experimental Protocol: Synthesis of CH1055

The synthesis of **CH1055** is based on a methodology involving a cross-Suzuki coupling reaction, iron reduction, and an N-thionylaniline induced ring closure. The four carboxylic acid groups are introduced to provide aqueous solubility and enable straightforward conjugation to various biomolecules.

Workflow for the Synthesis of **CH1055**



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Caption: A simplified workflow for the synthesis of the **CH1055** core structure.

Experimental Protocol: PEGylation of **CH1055**

For in vivo applications, **CH1055** is often PEGylated to improve its solubility and pharmacokinetic profile.

- Activation of **CH1055**: The carboxylic acid groups of **CH1055** are activated.
- Conjugation: The activated **CH1055** is reacted with an amino-terminated polyethylene glycol (PEG-NH₂).

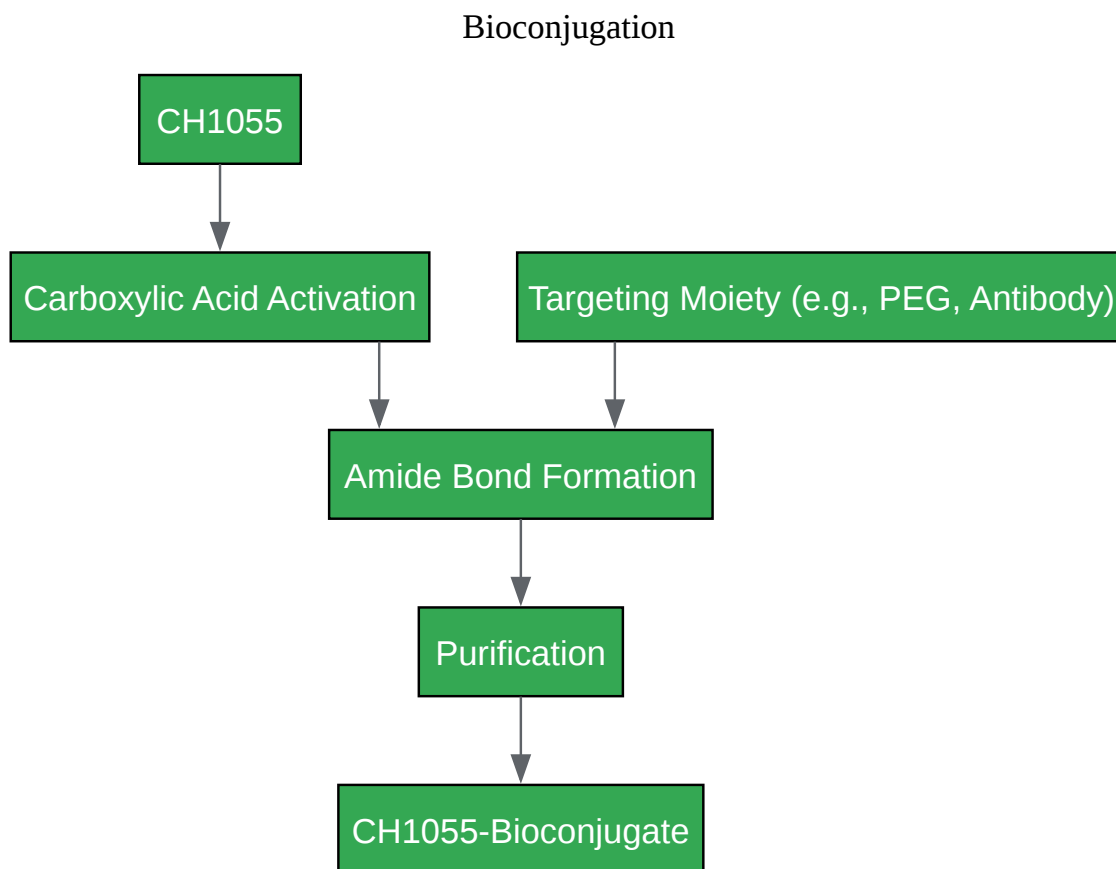
- Purification: The resulting **CH1055**-PEG conjugate is purified to remove unconjugated **CH1055** and excess PEG.

Experimental Protocol: Conjugation of **CH1055** to an Affibody

CH1055 can be conjugated to targeting proteins, such as an anti-EGFR Affibody, for molecularly targeted imaging.^[1]

- Activation of **CH1055**: The carboxylic acid groups on **CH1055** are activated.
- Conjugation: The activated **CH1055** is reacted with the free amine groups on the Affibody molecule.
- Purification: The **CH1055**-Affibody conjugate is purified to remove any unreacted components.

Logical Flow for **CH1055** Bioconjugation



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Caption: General workflow for the bioconjugation of **CH1055** to targeting molecules.

In Vivo Imaging Applications and Protocols

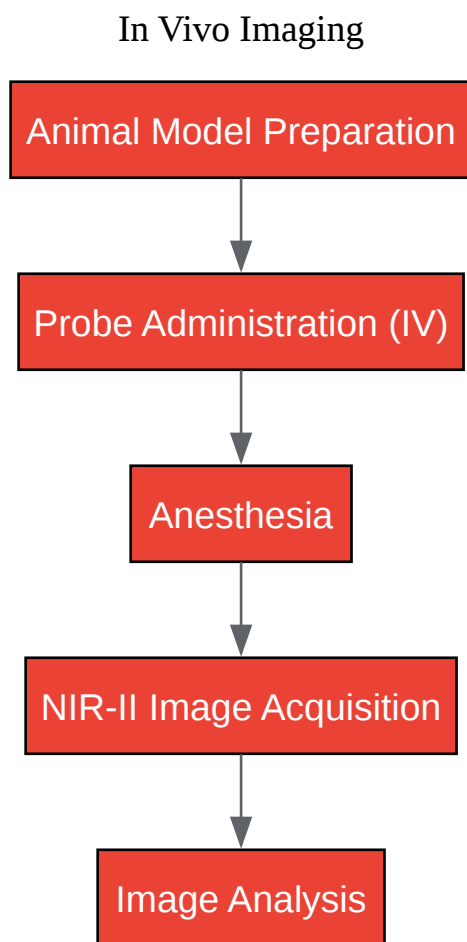
CH1055 and its conjugates have been successfully employed for a range of in vivo imaging applications, including high-resolution imaging of vasculature, tumor targeting, and sentinel lymph node mapping.^[1]

Experimental Protocol: In Vivo Imaging in a Mouse Model

The following is a general protocol for in vivo NIR-II fluorescence imaging using **CH1055** in a mouse model.

- **Animal Model:** An appropriate mouse model is selected (e.g., a tumor-bearing mouse for cancer imaging).
- **Probe Administration:** The **CH1055**-based probe is administered to the mouse, typically via intravenous injection.
- **Image Acquisition:** The animal is anesthetized and placed in an in vivo imaging system equipped for NIR-II detection.
 - **Excitation:** An 808 nm laser is used for excitation.
 - **Emission:** A long-pass filter (e.g., >1000 nm) is used to collect the emitted fluorescence.
 - **Image Capture:** Images are acquired at various time points post-injection to monitor the biodistribution of the probe.

Workflow for In Vivo Imaging with **CH1055**



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Caption: A typical workflow for conducting in vivo imaging experiments with **CH1055**.

Biocompatibility Assessment

The biocompatibility of **CH1055** is a critical aspect of its potential for clinical translation. Its rapid renal clearance suggests a favorable safety profile by minimizing long-term retention.^[2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the in vitro cytotoxicity of a compound is the MTT assay.

- Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

- **Compound Incubation:** Treat the cells with varying concentrations of **CH1055** for a specified period (e.g., 24-48 hours).
- **MTT Addition:** Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (typically around 570 nm) to determine the percentage of viable cells compared to an untreated control.

Conclusion

CH1055 represents a significant advancement in the field of in vivo imaging. Its unique chemical structure provides it with desirable NIR-II fluorescence properties and a favorable safety profile. The ability to conjugate **CH1055** to various targeting moieties opens up a wide range of possibilities for its application in preclinical research and has the potential for future clinical translation in diagnostics and image-guided surgery. This technical guide provides a foundational understanding of **CH1055** for researchers and professionals in the field of drug development and molecular imaging.

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